N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide
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Overview
Description
N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide is a complex organic compound that features a benzyl group, a dimethoxy-substituted aniline, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Aniline Derivative: The starting material, 3,4-dimethoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3,4-dimethoxy-N-methylsulfonylaniline.
Acylation: The resulting aniline derivative is then acylated with N-methylacetamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate product.
Benzylation: Finally, the intermediate is benzylated using benzyl bromide in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(3,4-dimethoxyanilino)-N-methylacetamide: Lacks the sulfonyl group.
N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-ethylacetamide: Has an ethyl group instead of a methyl group on the acetamide.
N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylpropionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide is unique due to the presence of both the sulfonyl and benzyl groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-20(13-15-8-6-5-7-9-15)19(22)14-21(27(4,23)24)16-10-11-17(25-2)18(12-16)26-3/h5-12H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHGWLLEGCIGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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